molecular formula C23H25N3O7 B2525629 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 874805-62-6

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2525629
CAS No.: 874805-62-6
M. Wt: 455.467
InChI Key: ITXRPNYJMHIKCP-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H25N3O7 and its molecular weight is 455.467. The purity is usually 95%.
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Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Research has highlighted the development of amyloid imaging ligands, like certain radioligands, which have been studied in Alzheimer's disease patients to measure amyloid in vivo in the brain. These developments represent a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).

Microwave-assisted Synthesis of Benzoxazoles Derivatives

The benzoxazole derivative, containing a 1,3-oxazole system fused with a benzene ring, has profound effects on medicinal chemistry research due to its important pharmacological activities. Microwave-assisted synthesis is highlighted as a technique that increases diversity and accelerates research in modern chemistry, beneficial for the synthesis of benzoxazole. This method presents a more effective interior heating by directly coupling microwave energy with the molecules, indicating its importance in pharmaceutical chemistry and other industries (Özil & Menteşe, 2020).

Oxazolidinones Antimicrobial Agents

Oxazolidinones, representing a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition. They generally display bacteriostatic activity against many important human pathogens. Linezolid, an oxazolidinone that has been selected for clinical development, shows promise as an alternative to treat serious infections due to resistant gram-positive organisms. This highlights the therapeutic potential of modifying the oxazolidinone nucleus to yield agents with greater potency and novel spectra of activity (Diekema & Jones, 2000).

Triazole Derivatives Therapeutic Applications

Triazoles, as a class of five-membered heterocyclic compounds, are significant for the preparation of new drugs due to their diverse biological activities. The development of new methods of synthesis and biological evaluation of triazole compounds is actively pursued. This illustrates the ongoing interest in utilizing these compounds for therapeutic purposes, with an emphasis on finding more efficient preparations that consider current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Antioxidant Activity Determination Methods

The study of antioxidants and their implications in various fields, including medicinal chemistry, has led to the development of critical tests to determine antioxidant activity. These tests, based on chemical reactions and spectrophotometry, are essential for assessing the kinetics or equilibrium state of antioxidant assays. Such methods are crucial for analyzing the antioxidant capacity of complex samples, further emphasizing the role of chemical and electrochemical methods in clarifying the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide are not well-studied. Related compounds have been shown to interact with various enzymes and proteins. For instance, benzodioxole derivatives have been synthesized as COX inhibitors . The compound’s interactions with enzymes, proteins, and other biomolecules would depend on its specific structure and functional groups.

Cellular Effects

Related benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism would need to be studied in more detail.

Molecular Mechanism

Related compounds have been shown to inhibit COX enzymes

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-30-17-5-2-15(3-6-17)8-9-24-21(27)22(28)25-13-20-26(10-11-31-20)23(29)16-4-7-18-19(12-16)33-14-32-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRPNYJMHIKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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